

Introduction: Unveiling a Key Player in Homocysteine-Mediated Pathology

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Compound of Interest

Compound Name:	<i>D-Homocysteine thiolactone hydrochloride</i>
CAS No.:	1120-77-0
Cat. No.:	B196184

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D-Homocysteine thiolactone hydrochloride (HCTL) is the hydrochloride salt of a cyclic thioester derived from the non-proteinogenic amino acid homocysteine. While seemingly a simple derivative, HCTL is a molecule of profound interest in biomedical research and drug development. Its significance stems from its role as a highly reactive metabolic byproduct, implicated in the "homocysteine theory of arteriosclerosis" first proposed by McCully in 1975.^[1] This guide provides a comprehensive technical overview of HCTL, from its fundamental properties and synthesis to its intricate mechanism of action, applications in research, and detailed experimental protocols for its use.

This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. The narrative will delve into the causality behind experimental choices, ensuring a framework of scientific integrity and practical insight.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in a laboratory setting. HCTL is a white crystalline powder, and its properties are summarized below.[\[2\]](#)[\[3\]](#)

Key Physicochemical Data

Property	Value	Reference
CAS Number	6038-19-3	[1] [4]
Molecular Formula	C ₄ H ₇ NOS • HCl	[1] [5]
Molecular Weight	153.63 g/mol	[1] [4] [5]
Formal Name	3-aminodihydro-2(3H)-thiophenone, monohydrochloride	[1]
Synonyms	DL-Hcy thiolactone, HCTL Hydrochloride	[1] [4]
Melting Point	198-203°C	[3] [6]
Solubility	Soluble in water, DMSO (30 mg/ml), DMF (15 mg/ml), PBS (pH 7.2, 10 mg/ml)	[1] [2]
Appearance	White Crystalline Powder	[2] [3]

Stability and Storage

Proper storage is critical to maintain the integrity of HCTL. The compound is sensitive to air, moisture, and light.[\[3\]](#)[\[6\]](#)[\[7\]](#) Therefore, it should be stored in a tightly sealed container under an inert gas atmosphere.[\[3\]](#) For long-term stability (≥ 4 years), storage at -20°C is recommended.[\[1\]](#) For short-term use, ambient temperature storage in a cool, dry, well-ventilated area is acceptable.[\[2\]](#)[\[6\]](#)

Synthesis Overview

Commercially, DL-Homocysteine thiolactone hydrochloride is often synthesized from DL-methionine. A common industrial method involves the demethylation of DL-methionine using

sodium in liquid ammonia to yield the disodium salt of DL-homocysteine.[8] This intermediate then undergoes acid-catalyzed cyclization to form the thiolactone hydrochloride.[8][9]

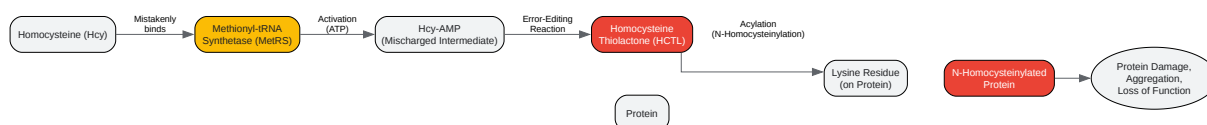
Alternative methods, including electrochemical synthesis, have been developed to improve yield and purity, and to avoid heavy metal contamination from older chemical reduction methods.[10][11] Electrochemical processes often involve the reduction of DL-homocystine at a cathode (such as carbon felt) in an acidic medium to generate DL-homocysteine, which then cyclizes.[10][11] This approach is favored for producing pharmaceutical-grade material as it offers a cleaner, more environmentally friendly route.[11]

Section 2: The Core Mechanism: Protein N-Homocysteinylation

The primary driver of HCTL's biological activity and toxicity is its ability to covalently modify proteins through a process called N-homocysteinylation. This post-translational modification targets the ϵ -amino group of lysine residues, forming a stable isopeptide bond.[12]

Biological Formation of HCTL

In biological systems, HCTL is not formed directly from homocysteine in a simple cyclization reaction. Instead, it is the product of an "error-editing" mechanism by methionyl-tRNA synthetase (MetRS).[12][13][14] Normally, MetRS activates methionine with ATP to form methionyl-adenylate (Met-AMP), which is then transferred to its cognate tRNA. However, MetRS can mistakenly recognize the structurally similar homocysteine. To prevent the wrongful incorporation of homocysteine into proteins, the MetRS editing domain hydrolyzes the Hcy-AMP intermediate, releasing homocysteine as the highly reactive HCTL.[14][15] The energy from the high-energy anhydride bond in Hcy-AMP is conserved in the thioester bond of HCTL.[15]



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Caption: Biological pathway from homocysteine to protein N-homocysteinylation.

Pathophysiological Consequences

N-homocysteinylation is a detrimental modification that alters the structure and function of proteins.[12] This damage is a key mechanism underlying the toxicity of elevated homocysteine levels (hyperhomocysteinemia). The consequences include:

- Induction of Oxidative Stress: Modified proteins can generate reactive oxygen species, contributing to cellular damage.[2]
- Altered Protein Function: Homocysteinylation can inactivate enzymes, disrupt protein-protein interactions, and promote protein aggregation.[12][15]
- Vascular Dysfunction: In endothelial cells, HCTL formation and subsequent protein modification are linked to vascular damage and the development of atherosclerosis.[13] It can also slow blood coagulation and lead to the formation of more tightly packed fibrin structures.[2]
- Neurotoxicity: HCTL is implicated in neurodegenerative diseases. For instance, N-homocysteinylation of proteins like α -synuclein and DJ-1 can exacerbate their aggregation and neurotoxicity, contributing to the pathology of Parkinson's disease.[12] It is also thought to play a role in Alzheimer's disease.[2]

Section 3: Applications in Research and Drug Development

Beyond its role as a pathological agent, **D-Homocysteine thiolactone hydrochloride** is a valuable tool for researchers and a key intermediate in pharmaceutical synthesis.

- Disease Modeling: HCTL is widely used in experimental models to induce hyperhomocysteinemia and study its effects. Administration to animals or cell cultures allows researchers to investigate the mechanisms of homocysteine-induced pathologies, such as arteriosclerosis, cardiovascular dysfunction, and neurodegeneration.[1][2][16] For example,

administering 30 mg/kg to rabbits for eight weeks has been shown to induce arteriosclerotic plaque formation.[1]

- **Pharmaceutical Intermediate:** HCTL is a crucial starting material for the synthesis of important drugs. It serves as a key intermediate in the production of mucolytic agents like erdosteine and citiolone.[5][11][17]
- **Synthetic Chemistry & Polymer Science:** The reactive thiolactone ring makes HCTL a versatile building block in organic synthesis and polymer chemistry.[15] It can be used to prepare various homocysteine derivatives and thiolactone-containing monomers for applications like formaldehyde-scavenging coatings.[1]

Section 4: Key Experimental Methodologies

The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol: In Vitro Protein N-Homocysteinylation

This protocol describes a general method for modifying a protein of interest with HCTL in vitro to study the functional consequences of N-homocysteinylation.

Objective: To covalently modify a purified protein with homocysteine at its lysine residues.

Materials:

- **D-Homocysteine thiolactone hydrochloride** (CAS 6038-19-3)
- Purified protein of interest (e.g., Human Serum Albumin)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 5M NaOH for pH adjustment
- Dialysis tubing or size-exclusion chromatography columns
- Protein concentration assay kit (e.g., BCA)
- Analytical tools: SDS-PAGE, Western Blotting, or Mass Spectrometry

Methodology:

- **Protein Preparation:** Prepare a solution of the target protein in PBS (e.g., 1 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
- **HCTL Solution Preparation:** Freshly prepare a stock solution of HCTL in PBS. A 100 mM stock is typical. Rationale: HCTL can hydrolyze in aqueous solution, so fresh preparation is crucial for consistent results.
- **Reaction Incubation:** Add HCTL to the protein solution to a final concentration of 1-10 mM. The molar ratio of HCTL to protein will depend on the desired degree of modification and the number of available lysine residues.
- **pH Adjustment:** Immediately before incubation, adjust the pH of the reaction mixture to ~7.4-8.0 with small additions of 5M NaOH. Rationale: The acylation reaction is more efficient at slightly alkaline pH, where the lysine ϵ -amino group is deprotonated and more nucleophilic.
- **Incubation:** Incubate the reaction mixture at 37°C for 2-24 hours with gentle agitation. The reaction time can be optimized to control the extent of modification.
- **Removal of Unreacted HCTL:** After incubation, remove excess HCTL by extensive dialysis against PBS or by using a desalting column. Rationale: This step is critical to stop the reaction and prevent interference in downstream analyses.
- **Confirmation of Modification:**
 - **Mass Spectrometry (Gold Standard):** Use LC-MS/MS to identify specific lysine residues that have been modified and to quantify the extent of modification. A mass shift of +117.17 Da on a lysine residue corresponds to homocysteinylation.
 - **Western Blotting:** If an antibody specific to N-homocysteinyl-lysine is available, use Western blotting to confirm the modification.
 - **SDS-PAGE:** High levels of modification may cause a slight shift in the protein's migration pattern on an SDS-PAGE gel.

Caption: Experimental workflow for in vitro protein N-homocysteinylation.

Protocol: Synthesis of S-Benzyl-D,L-homocysteine from HCTL

This protocol demonstrates the use of HCTL as a synthetic precursor. It involves the base-catalyzed opening of the thiolactone ring, followed by alkylation of the resulting free thiol.[18]

Objective: To synthesize an S-alkylated homocysteine derivative.

Materials:

- D,L-Homocysteine thiolactone hydrochloride (HCTL)
- 5 M Sodium Hydroxide (NaOH), freshly prepared and degassed
- Sodium Bicarbonate (NaHCO_3)
- Benzyl bromide
- 1,4-Dioxane
- Concentrated HCl and 1 M HCl
- Argon or Nitrogen gas supply
- Analytical tools: Thin Layer Chromatography (TLC), HPLC

Methodology:

- Thiolactone Ring Opening: Under an inert argon atmosphere, dissolve HCTL (e.g., 4.5 mmol) in degassed 5 M NaOH (10 mL). Stir for 10 minutes. Rationale: The strong base hydrolyzes the thioester bond, opening the ring to form the sodium salt of homocysteine's free thiol.
- pH Adjustment: Add sodium bicarbonate (5 mmol) and carefully adjust the pH to ~9 with concentrated HCl. Rationale: This creates a buffered, slightly basic environment optimal for the subsequent nucleophilic attack by the thiolate on the alkyl halide.

- Alkylation: Add 1,4-dioxane (3 mL) followed by the slow, dropwise addition of benzyl bromide (3 mmol) to the solution. Rationale: Dioxane helps to solubilize the organic benzyl bromide in the aqueous mixture. Slow addition prevents side reactions.
- Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the progress by TLC or HPLC to confirm the consumption of the starting material.[18]
- Workup and Purification:
 - Acidify the reaction mixture to pH 6 with 1 M HCl to protonate the product.[18]
 - Evaporate the solvent under reduced pressure.
 - The crude product can then be purified using an appropriate method, such as flash chromatography on a C18 column.[18]

Analytical Methods for HCTL Quantification

Accurate quantification of HCTL in biological samples is crucial for clinical and research studies. Due to its low concentration and reactivity, sensitive methods are required.

- HPLC-MS/MS: This is the gold standard for HCTL analysis. It offers high sensitivity and specificity. The method often involves hydrophilic interaction chromatography (HILIC) for separation.[19]
- HPLC with Fluorescence Detection (HPLC-FL): This method requires a derivatization step to make HCTL fluorescent. A common agent is o-phthaldialdehyde (OPA). The derivatization can be performed pre- or on-column.[19]
- Sample Preparation: A key challenge is extracting HCTL from complex matrices like urine or plasma. A typical procedure involves liquid-liquid extraction (LLE) with a solvent like chloroform, followed by a re-extraction into an acidic aqueous phase to concentrate and purify the analyte before injection.[19]

Section 5: Safety and Handling

As a laboratory chemical, **D-Homocysteine thiolactone hydrochloride** requires careful handling.

- Hazards: It is classified as a skin and serious eye irritant.[3][20] Inhalation of dust should be avoided, and it may be harmful if swallowed or absorbed through the skin.[7]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][20] If dust is generated, respiratory protection (e.g., N95 respirator) is required.[3][20]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[4][6]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
 - Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[7]
 - Inhalation: Move the person to fresh air.[7]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7][21]

Section 6: Conclusion and Future Perspectives

D-Homocysteine thiolactone hydrochloride is more than just a chemical reagent; it is a central molecule in the study of metabolic disease. Its role as the reactive agent driving protein N-homocysteinylation provides a direct mechanistic link between elevated homocysteine levels and cellular damage. Understanding its chemistry and biology is critical for developing diagnostics and therapeutics for a range of cardiovascular and neurological disorders.

Future research will likely focus on developing more sensitive probes for detecting N-homocysteinylation in vivo, identifying novel protein targets of HCTL, and designing inhibitors of the HCTL-protein reaction as potential therapeutic agents. The continued use of HCTL as a research tool and a synthetic building block ensures its enduring importance in the scientific community.

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